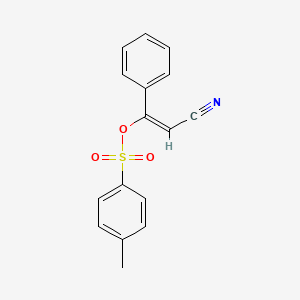

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of vinyl sulfonates. This compound is characterized by the presence of a cyano group, a phenyl group, and a 4-methylbenzenesulfonate group attached to a vinyl moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate typically involves the reaction of (E)-2-Cyano-1-phenylvinyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The cyano group can be reduced to form amines or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylvinyl derivatives.

Oxidation: Products include epoxides and diols.

Reduction: Products include primary amines and aldehydes.

Applications De Recherche Scientifique

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of (E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the vinyl moiety more susceptible to nucleophilic attack. The sulfonate group serves as a good leaving group, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vinyl Sulfonates: Compounds such as vinyl methanesulfonate and vinyl benzenesulfonate share similar structural features and reactivity.

Cyano Compounds: Compounds like acrylonitrile and cyanoacetic acid derivatives have similar cyano functional groups.

Uniqueness

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate is unique due to the combination of its cyano, phenyl, and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Activité Biologique

(E)-2-Cyano-1-phenylvinyl 4-methylbenzenesulfonate, a sulfonate compound, has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

- Molecular Formula : C16H15NO3S

- CAS Number : 237435-26-6

- Molecular Weight : 301.36 g/mol

The structure features a cyano group attached to a phenylvinyl moiety, along with a 4-methylbenzenesulfonate group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonate group enhances solubility and bioavailability, allowing for better interaction with cellular components.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Uptake : The structural features facilitate penetration into cells, impacting intracellular signaling pathways.

- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and mitochondrial dysfunction.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) | Treatment Duration | Observations |

|---|---|---|---|

| MCF7 (Breast) | 29.23 | 24 hours | Significant reduction in metabolic activity |

| HFF-1 (Fibroblast) | >250 | 24 hours | Minimal cytotoxicity observed |

| A549 (Lung) | 35.00 | 48 hours | Induction of apoptosis confirmed |

In the MCF7 breast cancer cell line, the compound exhibited an IC50 value of 29.23 µM after 24 hours, indicating potent anti-proliferative effects. The treatment led to observable morphological changes consistent with apoptosis, including chromatin condensation and cell shrinkage.

Case Studies

-

Aromatase Inhibition Study :

A study investigated the aromatase inhibitory potential of sulfonate derivatives, including this compound. The compound demonstrated significant inhibition of aromatase activity, which is crucial in estrogen synthesis, thereby suggesting potential applications in hormone-dependent cancers. -

Cytotoxicity Assessment :

In a comparative study with other sulfonate derivatives, this compound was found to be more effective than several analogs at similar concentrations. This was attributed to its unique structural features that enhance interaction with cellular targets.

Propriétés

IUPAC Name |

[(E)-2-cyano-1-phenylethenyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-13-7-9-15(10-8-13)21(18,19)20-16(11-12-17)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOQXDGEBWWOM-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/C(=C/C#N)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442883 | |

| Record name | GD-0756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-26-6 | |

| Record name | GD-0756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.